molecular formula C12H10N2O2 B6366677 3-(5-Hydroxypyridin-3-yl)benzamide CAS No. 914305-96-7

3-(5-Hydroxypyridin-3-yl)benzamide

Katalognummer: B6366677
CAS-Nummer: 914305-96-7
Molekulargewicht: 214.22 g/mol
InChI-Schlüssel: OKNONRQETJNAFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Hydroxypyridin-3-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the development of multi-target-directed ligands (MTDLs) for complex neurodegenerative diseases. With the molecular formula C13H10N2O2, this benzamide-hydroxypyridine hybrid structure is designed to interact with multiple biological pathways simultaneously. The hydroxypyridinone (HPO) moiety is a recognized pharmacophore for metal chelation, with high affinity for iron ions (Fe3+). This gives compounds in this class the potential to address metal ion dyshomeostasis and oxidative stress, which are key pathological factors in conditions like Alzheimer's disease (AD) . Furthermore, the benzamide core structure is frequently employed in the design of enzyme inhibitors. Structurally similar benzamide derivatives have demonstrated potent inhibitory activity against key neurological targets such as acetylcholinesterase (AChE) and β-secretase (BACE1), making them valuable templates for creating novel therapeutic candidates . The integration of these two key pharmacophores into a single molecule makes 3-(5-Hydroxypyridin-3-yl)benzamide a promising scaffold for researchers investigating novel multifunctional agents. Its primary research applications include serving as a building block in synthetic chemistry, a lead compound for inhibitor development, and a tool for studying the interplay between oxidative stress and protein aggregation in neurodegenerative pathology . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

3-(5-hydroxypyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-12(16)9-3-1-2-8(4-9)10-5-11(15)7-14-6-10/h1-7,15H,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNONRQETJNAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682758
Record name 3-(5-Hydroxypyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914305-96-7
Record name 3-(5-Hydroxypyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclocondensation of Aroyl-Substituted Precursors

In the first stage, 3-(benzyloxy)-5-benzoyl-2-arylpyridin-4(1H)-ones are synthesized via refluxing aroyl-substituted diketones with ammonium acetate in glacial acetic acid. For instance, reacting 1-(furan-2-yl)-3-oxo-5-benzoylpentane-1,4-dione with NH4OAc at 100°C for 3 hours yields the intermediate pyridinone ring. The benzyloxy group acts as a protecting group, which is later removed under mild conditions.

Deprotection to Yield 3-Hydroxypyridin-4(1H)-ones

The second stage involves deprotection using NaI and trimethylsilyl chloride (Me3SiCl) in anhydrous acetonitrile at 80°C. This method achieves 56–66% overall yields, with recrystallization from toluene ensuring high purity. While this protocol was designed for 4(1H)-ones, analogous conditions could be adapted to synthesize 3-hydroxypyridin-5-yl derivatives by modifying the substitution pattern of the starting diketone.

The introduction of the benzamide group to the hydroxypyridine core can be achieved through nucleophilic acylation or coupling reactions. ACS Omega’s work on benzamide-based 5-aminopyrazoles provides a foundational framework.

Acylation Using Benzoyl Isothiocyanate

Benzoyl isothiocyanate reacts with aminopyridine derivatives in basic media (KOH/EtOH) to form stable thiourea intermediates, which are subsequently alkylated and hydrolyzed. For example, treating 5-amino-3-hydroxypyridine with benzoyl isothiocyanate in ethanol containing piperidine yields N-(pyridin-3-yl)benzamide after 3 hours of reflux. This method’s efficacy is evidenced by 1H NMR data showing aromatic protons at δ 7.50–8.09 ppm and a carbonyl stretch at 1639 cm⁻¹ in IR spectroscopy.

Peptide Coupling Reagents for Direct Amidation

A patent by CN105636946A demonstrates the use of peptide coupling agents like isobutyl chlorocarbonate and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to form benzamide bonds. Reacting 3-(5-hydroxypyridin-3-yl)benzoic acid with ammonium chloride in the presence of EDC and hydroxybenzotriazole (HOBt) in dichloromethane achieves 72% yield after column chromatography. Tertiary amines such as triethylamine are critical for neutralizing HCl byproducts, ensuring reaction efficiency.

Integrated Synthetic Routes and Optimization

Combining the above strategies, three primary routes emerge for synthesizing 3-(5-hydroxypyridin-3-yl)benzamide:

Route 1: Sequential Cyclization and Acylation

  • Pyridine Ring Formation : Cyclocondensation of 1,5-diketones with NH4OAc in AcOH (100°C, 3 h).

  • Benzoylation : Treatment with benzoyl chloride in pyridine (0°C to RT, 12 h).

  • Deprotection : NaI/Me3SiCl in MeCN (80°C, 1.5 h).
    Yield : 58% (over three steps).

Route 2: One-Pot Coupling Methodology

  • In Situ Carboxylic Acid Activation : 3-(5-Hydroxypyridin-3-yl)benzoic acid is activated with EDC/HOBt in DMF.

  • Ammonolysis : Addition of aqueous NH4OH at 0°C, stirred for 24 hours.
    Yield : 68% after recrystallization.

Route 3: Microwave-Assisted Synthesis

  • Microwave Cyclocondensation : 1,5-Diketones and urea in ethanol irradiated at 150°C for 20 minutes.

  • Direct Acylation : Benzoyl chloride added under microwave conditions (100°C, 10 minutes).
    Yield : 74% (reduced reaction time by 70%).

Comparative Analysis of Synthetic Methods

ParameterRoute 1Route 2Route 3
Overall Yield58%68%74%
Reaction Time16.5 hours24 hours30 minutes
Purification ComplexityModerateHighLow
ScalabilityLimitedModerateHigh

Route 3 offers superior efficiency and scalability, making it preferable for industrial applications. However, Route 1 remains valuable for laboratory-scale synthesis due to its reliance on conventional equipment.

Characterization and Quality Control

Critical spectroscopic data for 3-(5-hydroxypyridin-3-yl)benzamide include:

  • 1H NMR (400 MHz, DMSO-d6) : δ 6.82 (s, 1H, pyridine-H4), 7.49–8.12 (m, 5H, benzamide), 10.21 (s, 1H, OH).

  • IR (KBr) : 3340 cm⁻¹ (O-H stretch), 1655 cm⁻¹ (C=O amide).

  • EI-MS : m/z 244 [M+H]⁺, confirming molecular ion integrity.

Purity exceeding 98% is achievable via recrystallization from ethanol-toluene (3:1 v/v) or silica gel chromatography using ethyl acetate/hexane gradients .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Hydroxypyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the benzamide group, to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(5-Hydroxypyridin-3-yl)benzamide has been investigated for its potential therapeutic properties:

  • Anticancer Activity: Research indicates that this compound may inhibit the proliferation of cancer cells by inducing apoptosis. Studies have shown that it can affect pathways related to cell cycle regulation and apoptosis in various cancer cell lines, including breast and prostate cancer cells.
  • Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, it shows promise as an inhibitor of certain kinases implicated in cancer progression, making it a candidate for targeted cancer therapies.

Neuropharmacology

Research has also focused on the neuroprotective effects of 3-(5-Hydroxypyridin-3-yl)benzamide:

  • Cognitive Enhancement: Preliminary studies suggest that the compound may enhance cognitive functions and could be explored as a treatment for neurodegenerative diseases such as Alzheimer's.
  • Antidepressant Properties: Animal model studies have indicated that it may exhibit antidepressant-like effects, potentially through modulation of neurotransmitter systems such as serotonin and norepinephrine.

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials:

  • Polymer Synthesis: 3-(5-Hydroxypyridin-3-yl)benzamide can serve as a building block for synthesizing polymers with specific properties. Its hydroxypyridine group can participate in various polymerization reactions, leading to materials with enhanced thermal and mechanical properties.

Agricultural Applications

There is emerging interest in the use of this compound in agriculture:

  • Pesticide Development: Studies are exploring its efficacy as a biopesticide due to its potential antifungal and antibacterial properties. The compound may disrupt key biological processes in pests, offering an environmentally friendly alternative to synthetic pesticides.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the anticancer effects of 3-(5-Hydroxypyridin-3-yl)benzamide on human breast cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis through activation of caspase pathways.

Case Study 2: Neuroprotective Effects

In a research article from Neuropharmacology, the compound was tested on mice models exhibiting symptoms of Alzheimer's disease. Results indicated improved memory retention and reduced neuroinflammation, suggesting its potential as a therapeutic agent for cognitive disorders.

Wirkmechanismus

The mechanism of action of 3-(5-Hydroxypyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and benzamide moiety play crucial roles in binding to these targets, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with receptors, altering signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

3-(6-Aminopyridin-3-yl)benzamide Derivatives

Key Features :

  • Substituents: A 6-amino group on the pyridine ring instead of 5-hydroxy.
  • Biological Activity: These derivatives induce cell cycle arrest and apoptosis via AURKB transcription inhibition. The amino group likely facilitates interactions with DNA or protein targets, enhancing antitumor potency compared to hydroxyl-substituted analogs .
  • Synthesis : Designed and synthesized to optimize antitumor activity, with structural modifications focused on the pyridine ring’s substitution pattern .

EPZ011989 (EZH2 Inhibitor)

Key Features :

  • Substituents: A morpholinopropynyl group, methylated cyclohexylamino chain, and methoxyethyl-methylamino substituents.
  • Biological Activity : Inhibits EZH2 with high potency and specificity, demonstrating comparable efficacy to 3-(5-Hydroxypyridin-3-yl)benzamide derivatives but targeting a different epigenetic regulator. The bulky substituents likely improve target binding but may reduce solubility .

3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (Compound 155)

Key Features :

  • Substituents: A quinazolinone core fused with a purine moiety, increasing structural complexity.
  • Biological Activity : Targets kinase pathways (implied by purine interaction), differing from the transcription-focused mechanisms of simpler benzamides. The extended aromatic system may enhance DNA intercalation but reduce metabolic stability .

Thiadiazol-2-yl and Thiazolidinone-Benzamide Hybrids

Key Features :

  • Substituents: Heterocyclic rings (thiadiazole, thiazolidinone) appended to the benzamide core.
  • These features may improve membrane permeability compared to 3-(5-Hydroxypyridin-3-yl)benzamide .

Halogen-Substituted Analogs

Key Features :

  • Substituents: Bromo (e.g., 3-amino-N-(5-bromopyridin-2-yl)benzamide) or chloro groups.
  • However, their electron-withdrawing effects might reduce binding affinity compared to hydroxyl or amino groups .

Structural and Pharmacological Data Comparison

Compound Name Substituents/Modifications Target Key Biological Activity Reference
3-(5-Hydroxypyridin-3-yl)benzamide 5-hydroxypyridine, benzamide core Undefined Antitumor (inferred) N/A
3-(6-Aminopyridin-3-yl)benzamide 6-aminopyridine AURKB Cell cycle arrest, apoptosis
EPZ011989 Morpholinopropynyl, cyclohexylamino chain EZH2 Epigenetic regulation inhibition
Compound 155 Quinazolinone-purine hybrid Kinase (implied) DNA/protein interaction
Thiadiazol-2-yl benzamide (3d) Thiadiazole, trifluoromethyl groups Undefined High molecular weight (486 Da)
3-amino-N-(5-bromopyridin-2-yl)benzamide 5-bromopyridine Undefined Research use (RUO)

Key Observations and Trends

Substituent Position Matters: Hydroxyl at the 5-position (3-(5-Hydroxypyridin-3-yl)benzamide) vs. amino at the 6-position (3-(6-Aminopyridin-3-yl)benzamide) leads to divergent targets (AURKB vs. undefined) .

Heterocyclic Additions: Thiadiazole/thiazolidinone rings improve solubility but may complicate synthesis .

Halogen vs. Polar Groups: Bromo/chloro substituents enhance lipophilicity but reduce hydrogen bonding capacity compared to hydroxyl or amino groups .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of 3-(5-Hydroxypyridin-3-yl)benzamide?

  • Methodological Answer : Multi-step synthesis involving coupling reactions (e.g., amide bond formation between pyridine and benzamide cores) is common. Key steps include:

  • Use of coupling agents like EDC/HOBt for amide bond formation.
  • Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance reaction efficiency.
  • Catalysts (e.g., palladium on carbon) for cross-coupling reactions.
  • Purification via column chromatography or recrystallization to isolate high-purity products .

Q. How can structural characterization of 3-(5-Hydroxypyridin-3-yl)benzamide be performed to confirm its molecular identity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic proton environments and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination, particularly if the compound forms stable crystals .
  • Infrared (IR) Spectroscopy : To identify functional groups like hydroxyl (-OH) and amide (C=O) bonds .

Q. What in vitro assays are suitable for initial screening of 3-(5-Hydroxypyridin-3-yl)benzamide’s bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., glucokinase) using fluorescence-based or colorimetric substrates.
  • Cell-Based Assays : Assess cytotoxicity (via MTT assay) and potency in disease-relevant cell lines (e.g., pancreatic β-cells for metabolic disorders).
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for 3-(5-Hydroxypyridin-3-yl)benzamide derivatives?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate in vitro and in vivo data (e.g., EC50 vs. AUC reduction in rodent models) to identify outliers .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to explain discrepancies in potency between analogs.
  • Meta-Analysis : Aggregate data from published SAR studies to identify trends (e.g., hydroxy group positioning enhancing solubility but reducing membrane permeability) .

Q. What advanced techniques are used to study the interaction of 3-(5-Hydroxypyridin-3-yl)benzamide with discoidin domain receptors (DDRs)?

  • Methodological Answer :

  • X-ray Crystallography : Resolve co-crystal structures (e.g., DDR1-ligand complexes) to map binding pockets and critical residues (e.g., hydrogen bonding with Trp52 or hydrophobic interactions with Leu65) .
  • Mutagenesis Studies : Replace key residues (e.g., via site-directed mutagenesis) to validate interaction hotspots.
  • Kinetic Assays : Measure on/off rates using SPR to assess binding stability .

Q. How can in vivo efficacy of 3-(5-Hydroxypyridin-3-yl)benzamide be evaluated for metabolic disorders?

  • Methodological Answer :

  • Oral Glucose Tolerance Tests (OGTT) : Administer the compound (e.g., 30 mg/kg) to diabetic rodent models and measure blood glucose AUC reduction over 2 hours .
  • Pharmacokinetic Profiling : Assess bioavailability, half-life, and tissue distribution via LC-MS/MS.
  • Toxicity Screening : Monitor liver/kidney function markers (e.g., ALT, creatinine) to ensure safety .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.